molecular formula C23H23ClN2O4S B3680589 N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3680589
M. Wt: 459.0 g/mol
InChI Key: ANFRSGDMYHGKSS-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted anilines and sulfonyl chlorides, followed by coupling reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties for material science and chemical engineering applications.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide include other glycinamides and sulfonyl-containing compounds. Examples may include:

  • N~2~-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

The uniqueness of N2-(3-chloro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Comparative studies with similar compounds can highlight differences in reactivity, biological activity, and industrial utility.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-9-12-22(30-3)21(13-16)25-23(27)15-26(18-11-10-17(2)20(24)14-18)31(28,29)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFRSGDMYHGKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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